molecular formula C18H20N6 B15113595 5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No.: B15113595
M. Wt: 320.4 g/mol
InChI Key: BIMOMWYPJZNFAZ-UHFFFAOYSA-N
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Description

5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is a heterocyclic compound that features a quinazoline ring fused with a piperazine ring and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce tetrahydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of 5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a quinazoline ring, a piperazine ring, and a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C18H20N6

Molecular Weight

320.4 g/mol

IUPAC Name

5-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H20N6/c19-11-14-5-6-15(12-20-14)23-7-9-24(10-8-23)18-16-3-1-2-4-17(16)21-13-22-18/h5-6,12-13H,1-4,7-10H2

InChI Key

BIMOMWYPJZNFAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N

Origin of Product

United States

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